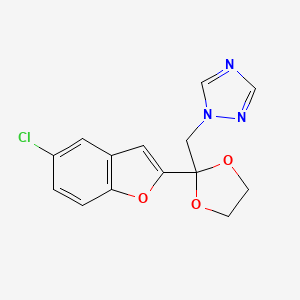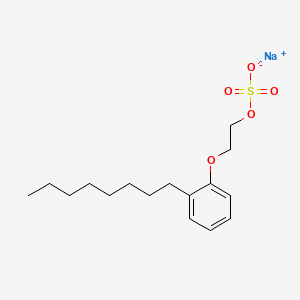
Sodium 2-(octylphenoxy)ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(octylphenoxy)ethyl sulphate: is an anionic surfactant with the molecular formula C₁₆H₂₅NaO₅S and a molecular weight of 352.421 g/mol . This compound is commonly used in various industrial and research applications due to its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(octylphenoxy)ethyl sulphate typically involves the sulfation of 2-(octylphenoxy)ethanol. The reaction is carried out using sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfating agents to a solution of 2-(octylphenoxy)ethanol, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(octylphenoxy)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or sodium methoxide are commonly used.
Major Products:
Oxidation: Sulfonic acids.
Reduction: 2-(octylphenoxy)ethanol.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium 2-(octylphenoxy)ethyl sulphate is used as a surfactant in various chemical reactions to enhance the solubility of hydrophobic compounds and improve reaction kinetics .
Biology: In biological research, this compound is used to solubilize membrane proteins and other hydrophobic biomolecules, facilitating their study and characterization .
Medicine: this compound is used in pharmaceutical formulations to improve the bioavailability of poorly soluble drugs .
Industry: In industrial applications, this compound is used in detergents, emulsifiers, and dispersants due to its excellent surfactant properties .
Mécanisme D'action
The primary mechanism of action of sodium 2-(octylphenoxy)ethyl sulphate is its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the interaction of the hydrophobic octyl group with hydrophobic molecules and the hydrophilic sulfate group with water, forming micelles that encapsulate hydrophobic compounds . This property is utilized in various applications, including detergents, emulsifiers, and solubilizing agents.
Comparaison Avec Des Composés Similaires
- Sodium 2-(nonylphenoxy)ethyl sulphate
- Sodium 2-(hexyloxy)ethyl sulphate
- Sodium 2-ethyl-3-hydroxyhexyl sulphate
- Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate
- Sodium 2-(2-butoxyethoxy)ethyl sulphate
Comparison: Sodium 2-(octylphenoxy)ethyl sulphate is unique due to its specific octyl group, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant. Compared to similar compounds with different alkyl chains, it offers optimal solubility and surface tension reduction properties .
Propriétés
Numéro CAS |
63175-99-5 |
|---|---|
Formule moléculaire |
C16H25NaO5S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
sodium;2-(2-octylphenoxy)ethyl sulfate |
InChI |
InChI=1S/C16H26O5S.Na/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)20-13-14-21-22(17,18)19;/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
FPFWMMGWQNAYFN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


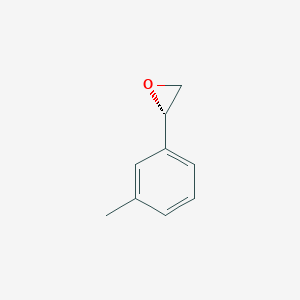

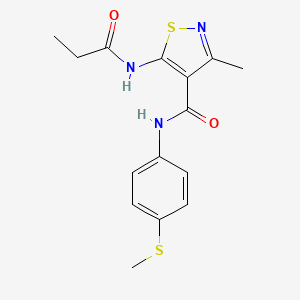
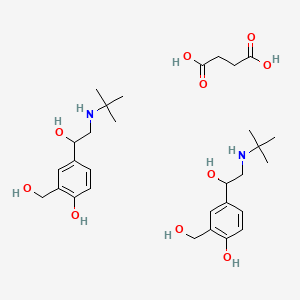
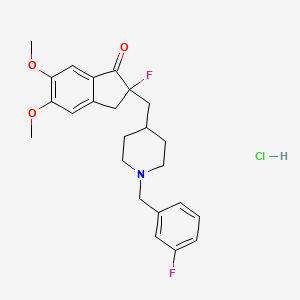



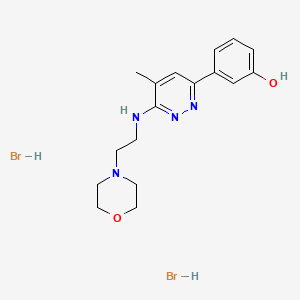


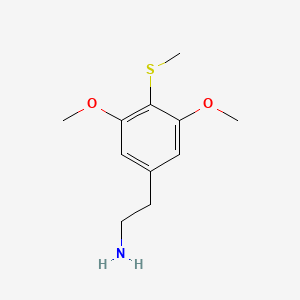
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
